4'-O-Benzyl Bisphenol A β-D-Glucuronide
Description
4'-O-Benzyl Bisphenol A β-D-Glucuronide (CAS 67920-52-9, molecular formula: C₂₈H₃₀O₈) is a glucuronidated derivative of bisphenol A (BPA) featuring a benzyl group at the 4'-O position. This structural modification distinguishes it from the primary BPA metabolite, BPA β-D-glucuronide (BPA-G), which lacks the benzyl moiety. Glucuronidation is a critical phase II detoxification process that enhances water solubility, facilitating renal excretion. While BPA-G is well-studied as a biologically inactive metabolite , the benzylated variant is hypothesized to exhibit altered physicochemical properties, such as increased lipophilicity, which may influence its stability, metabolic clearance, and interaction with cellular targets .
Properties
Molecular Formula |
C₂₈H₃₀O₈ |
|---|---|
Molecular Weight |
494.53 |
Synonyms |
4-[1-(4-Benzyloxyphenyl)-1-methylethyl]phenyl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: BPA β-D-Glucuronide (BPA-G)
- Analytical Detection: BPA-G is routinely quantified in biological matrices (e.g., urine, serum) via LC-MS/MS , whereas the benzylated analog may require specialized methods due to its modified polarity .
Functional Analogs: Bisphenol S (BPS) and Bisphenol F (BPF)
- Epigenetic Effects: Compound miRNA Modulation (e.g., miR-155, miR-24) LINE-1 Methylation Changes Dose-Response Curve Shape BPA-G Significant (U-shaped) Modulated at high doses Non-monotonous 4'-O-Benzyl BPA-G Unknown (hypothesized similar to BPA-G) Not studied Not reported BPS/BPF Significant (bell-shaped) Modulated Non-monotonous BPA-G and its benzylated derivative may share non-monotonous dose-response behaviors with BPS/BPF, but differences in specific miRNA targets (e.g., miR-155 for BPA-G vs. miR-21 for BPS) suggest pathway-specific effects .
Adipogenic Activity :
BPA-G induces adipogenesis in preadipocytes via PPARγ-independent mechanisms, contrasting with BPA and BPS, which activate PPARγ directly . The benzyl group’s impact on this process remains unstudied but could alter ligand-receptor binding kinetics.
Metabolic Analogs: Genistein 4′-β-D-Glucuronide
- Detoxification Efficiency :
Both BPA-G and genistein glucuronide are phase II metabolites, but BPA-G exhibits lower urinary clearance rates due to its higher molecular weight and structural complexity . - The benzyl group in 4'-O-Benzyl BPA-G may introduce steric hindrance, further reducing ER interactions.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight | logP | Water Solubility | Key Functional Groups |
|---|---|---|---|---|
| 4'-O-Benzyl BPA β-D-Glucuronide | 480.51 g/mol | ~3.5* | Low | Benzyl ether, glucuronide |
| BPA-G | 408.36 g/mol | 1.2 | High | Glucuronide |
| BPS | 250.27 g/mol | 2.8 | Moderate | Sulfone |
*Estimated based on benzyl group’s contribution .
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